molecular formula C16H20FNO4 B2992780 2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone CAS No. 1351611-75-0

2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone

Cat. No.: B2992780
CAS No.: 1351611-75-0
M. Wt: 309.337
InChI Key: OKVUBKRAIFIDDI-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone is a synthetically designed spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core scaffold. This structure is of significant interest in modern drug discovery, as spirocyclic systems like this are frequently employed as three-dimensional, structurally rigid frameworks that can enhance binding selectivity and improve physicochemical properties in lead molecules . The 1,5-dioxa-9-azaspiro[5.5]undecane moiety is a key structural feature, providing a unique topology for molecular interactions.The primary research value of this compound lies in its potential as a key intermediate or final building block for the synthesis of more complex bioactive molecules. Spirocyclic scaffolds of this nature are commonly investigated for their utility in developing therapeutics for a wide range of diseases . The specific incorporation of a 2-fluorophenoxy group suggests potential for targeting enzymes or receptors where such aryl ether motifs are favorable for binding. While the exact biological profile of this specific compound requires further investigation, related azaspiro[5.5]undecane derivatives have demonstrated potent and selective inhibitory activity against various enzymatic targets, such as METTL3, which is implicated in cancer and metabolic diseases , and have been explored as modulators of targets like diacylglycerol kinase (DGK) for immuno-oncology and acetyl-CoA carboxylase (ACC) for metabolic disorders . This compound is supplied for research use only (RUO) and is intended for laboratory investigations by qualified scientists. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-quality chemical tool to explore new chemical space, develop structure-activity relationships (SAR), and advance innovative drug discovery programs.

Properties

IUPAC Name

1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(2-fluorophenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c17-13-4-1-2-5-14(13)20-12-15(19)18-8-6-16(7-9-18)21-10-3-11-22-16/h1-2,4-5H,3,6-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVUBKRAIFIDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)COC3=CC=CC=C3F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant studies associated with this compound.

Chemical Structure

The compound features a complex structure that includes a fluorophenoxy group and a spirocyclic moiety. The presence of the fluorine atom may influence its biological properties, enhancing lipophilicity and potentially improving receptor binding.

Anticonvulsant Activity

A related compound, 2-(2-fluorophenoxy)phenyl-1,3,4-oxadiazoles, was synthesized and evaluated for anticonvulsant activity. It was found that compounds containing the 2-fluorophenoxy group exhibited significant anticonvulsant properties in various animal models, suggesting a potential mechanism involving benzodiazepine receptors .

Antifungal Activity

In another study focusing on derivatives of ethyl 2-(2-fluorophenoxy)-1-(1H-imidazol-1-yl)ethanone, researchers reported antifungal activity against several pathogenic fungi. The synthesized compounds demonstrated varying degrees of effectiveness compared to standard antifungal agents like fluconazole .

Case Studies

Case Study 1: Anticonvulsant Screening
In a series of experiments designed to evaluate the anticonvulsant properties of compounds derived from 2-(2-fluorophenoxy) structures, one specific derivative showed promising results in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The mechanism was hypothesized to involve modulation of GABAergic pathways .

Case Study 2: Antifungal Efficacy
A comparative analysis of antifungal activities highlighted that certain derivatives of 2-(2-fluorophenoxy)-1-(1H-imidazol-1-yl)ethanone exhibited lower minimum inhibitory concentrations (MICs) than fluconazole against strains of Candida spp. This suggests that modifications to the fluorophenoxy structure can enhance antifungal potency .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the fluorophenoxy group via nucleophilic substitution methods.

Data Summary Table

Activity Type Compound Activity Reference
Anticonvulsant2-(2-Fluorophenoxy)-phenyl derivativesSignificant activity
AntifungalEthyl 2-(2-fluorophenoxy)-1-(1H-imidazol-1-yl)ethanoneEffective against Candida spp.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-2-(2-methoxyphenoxy)ethan-1-one

  • Molecular Formula: C₁₇H₂₃NO₅
  • Molecular Weight : 321.37 g/mol
  • Key Features: Substituted with a 2-methoxyphenoxy group instead of 2-fluorophenoxy.
  • Availability : Priced at $574–$1,194 for 1–50 mg (90% purity), indicating higher commercial accessibility compared to fluorinated analogs .

(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undec-9-yl)methanone

  • Molecular Formula: C₁₅H₁₇ClFNO₃
  • Molecular Weight : 313.75 g/mol
  • Key Features: Replaces the ethanone-linked phenoxy group with a benzoyl moiety bearing chloro and fluoro substituents. The electron-withdrawing Cl/F groups may enhance metabolic stability but reduce solubility .

2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

  • Molecular Formula: C₁₈H₂₄ClNO₄
  • Molecular Weight : 353.8 g/mol
  • Key Features: Incorporates a branched methyl group and 4-chlorophenoxy substituent, increasing steric bulk. This modification could impact membrane permeability in biological systems .

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

  • Molecular Formula: Not explicitly stated (CAS 1396783-43-9)
  • Key Features: Substitutes the phenoxy group with a fluorinated pyrazole ring, introducing heterocyclic diversity. Pyrazole-containing analogs are often explored for kinase inhibition or anti-inflammatory activity .

Structural and Functional Analysis

Table 1: Comparative Data for Selected Analogs

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Notable Features
2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone Not provided 2-fluorophenoxy ~325 (estimated) Fluorine enhances lipophilicity and binding
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-2-(2-methoxyphenoxy)ethan-1-one C₁₇H₂₃NO₅ 2-methoxyphenoxy 321.37 Methoxy improves electron density
(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undec-9-yl)methanone C₁₅H₁₇ClFNO₃ 2-Cl, 6-F benzoyl 313.75 Dual halogenation for stability
2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one C₁₈H₂₄ClNO₄ 4-Cl-phenoxy, methyl branch 353.8 Increased steric hindrance

Research Findings and Implications

  • Synthetic Accessibility : highlights the use of p-toluenesulfonic acid-catalyzed condensation for spirocycle formation, a method applicable to the target compound .
  • Pharmacological Potential: Analogous sigma1 receptor antagonists (e.g., compound 2 in ) demonstrate efficacy in blocking binge eating, implying that fluorinated or chlorinated variants may optimize receptor selectivity .

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